2-Amino-1-o-tolyl-ethanone hydrochloride
Description
Broader Context and Research Importance in Organic and Medicinal Chemistry
The α-amino ketone motif is a fundamentally important structural unit in the fields of synthetic and medicinal chemistry. researchgate.netrsc.org Its significance stems from its dual functionality, incorporating both a carbonyl group and an adjacent amino group, which makes these compounds highly versatile building blocks for a multitude of more complex molecules. colab.wsrsc.org This bifunctional nature allows them to serve as indispensable precursors for the synthesis of various heterocycles like pyrazines and pyrroles, as well as chiral 1,2-amino alcohols, which are widely utilized as ligands and chiral auxiliaries in asymmetric synthesis. rsc.org
In medicinal chemistry, the α-amino ketone scaffold is present in numerous biologically active compounds and pharmaceuticals. rsc.orgresearchgate.net The diverse modulatory activities exhibited by molecules containing this framework have led to the development of vital drugs. Notable examples include the antidepressant bupropion, the appetite suppressant amfepramone, and the antiplatelet agent Effient. rsc.orgresearchgate.net The versatility and proven biological relevance of α-amino ketones continue to drive the development of new synthetic methodologies to access these high-value synthons. researchgate.netrsc.org
Aryl-substituted ethanones, particularly those with functional groups on the aromatic ring, are also of significant interest. The nature and position of substituents on the aryl ring can profoundly influence the molecule's reactivity and biological activity. acs.org These compounds are often used as intermediates in the synthesis of a wide range of pharmaceuticals and other specialty chemicals. mdpi.com The hydrochloride salt form is frequently employed to improve the stability and solubility of amine-containing compounds, a common strategy in pharmaceutical development. nih.gov
Overview of the 2-Amino-1-o-tolyl-ethanone Hydrochloride Chemical Scaffold
This compound is a specific example of an aryl-substituted α-amino ketone hydrochloride. Its chemical structure is characterized by an ethanone (B97240) (acetophenone) backbone where the phenyl ring is substituted with a methyl group at the ortho-position (position 2). An amino group is attached to the carbon alpha to the carbonyl group. The compound is supplied as a hydrochloride salt, enhancing its stability.
The core scaffold consists of:
An ethanone group: A two-carbon chain with a ketone functional group.
A tolyl group: A benzene (B151609) ring substituted with a methyl group. In this specific isomer, the methyl group is at the ortho-position relative to the ethanone substituent.
An α-amino group: An amino group (-NH2) bonded to the carbon atom adjacent to the carbonyl carbon.
A hydrochloride salt: The amino group is protonated, forming an ammonium (B1175870) salt with a chloride counter-ion.
This specific arrangement of functional groups makes it a valuable intermediate for further chemical synthesis.
| Property | Value |
|---|---|
| CAS Number | 7148-94-9 |
| Molecular Formula | C9H12ClNO |
| Molecular Weight | 185.65 g/mol |
The structure combines the features of an α-amino ketone with those of a substituted aromatic ring, providing multiple reaction sites for the synthesis of more complex molecules and heterocyclic systems.
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-amino-1-(2-methylphenyl)ethanone;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO.ClH/c1-7-4-2-3-5-8(7)9(11)6-10;/h2-5H,6,10H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPRMFZCAVXMYSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70660034 | |
| Record name | 2-Amino-1-(2-methylphenyl)ethan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70660034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7148-94-9 | |
| Record name | NSC60485 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60485 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Amino-1-(2-methylphenyl)ethan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70660034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Amino 1 O Tolyl Ethanone Hydrochloride and Analogous α Amino Ketones
Direct Amination Approaches
Direct amination methods provide a concise route to α-amino ketones by introducing the amino group in a single key step. These strategies are often favored for their atom economy and straightforward execution.
Nucleophilic Substitution Reactions for α-Halo Ketones
A prevalent and classical method for the synthesis of 2-Amino-1-o-tolyl-ethanone hydrochloride involves the nucleophilic substitution of an α-halo ketone precursor, namely 2-bromo-1-(o-tolyl)ethanone. This reaction hinges on the displacement of the bromide ion by an amine nucleophile. In this case, ammonia (B1221849) is utilized as the nucleophile to introduce the primary amino group.
| Reactant 1 | Reactant 2 | Reagent | Product | Reaction Type |
|---|---|---|---|---|
| 2-bromo-1-(o-tolyl)ethanone | Ammonia | Ethanol (solvent), HCl | This compound | Nucleophilic Substitution |
Reductive Amination Strategies
Reductive amination represents another direct pathway to α-amino ketones. wikipedia.orgorganic-chemistry.orgyoutube.com This method involves the reaction of a dicarbonyl compound, in this instance, a hypothetical o-tolylglyoxal, with an amine source in the presence of a reducing agent. The reaction proceeds through the in situ formation of an imine intermediate, which is then reduced to the corresponding amine.
For the synthesis of this compound, o-tolylglyoxal would be reacted with ammonia to form the intermediate imine. A variety of reducing agents can be employed, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are known for their selectivity in reducing imines in the presence of other carbonyl groups. masterorganicchemistry.com The resulting primary amine is subsequently converted to its hydrochloride salt. While this method is theoretically sound and widely used for the synthesis of various amines, specific documented examples for the synthesis of this compound via this route are not extensively reported in the literature.
Multi-Step Synthesis Pathways
Multi-step syntheses offer greater flexibility in the construction of the target molecule, often starting from more readily available precursors and allowing for the introduction of various functionalities.
Precursor Synthesis via Acylation Reactions
The backbone of 2-Amino-1-o-tolyl-ethanone can be constructed using Friedel-Crafts acylation. scribd.comyoutube.comlibretexts.org This powerful carbon-carbon bond-forming reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst.
To synthesize a precursor for 2-Amino-1-o-tolyl-ethanone, toluene (B28343) can be acylated with a suitable two-carbon acylating agent. A common approach involves the use of 2-chloroacetyl chloride and a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction introduces the chloroacetyl group onto the toluene ring, primarily at the ortho and para positions due to the directing effect of the methyl group. The desired ortho-isomer, 2-chloro-1-(o-tolyl)ethanone, can then be separated and used as the α-halo ketone precursor for the nucleophilic substitution reaction described in section 2.1.1.
| Aromatic Substrate | Acylating Agent | Catalyst | Key Intermediate | Reaction Type |
|---|---|---|---|---|
| Toluene | 2-Chloroacetyl chloride | Aluminum chloride (AlCl3) | 2-Chloro-1-(o-tolyl)ethanone | Friedel-Crafts Acylation |
Functional Group Transformations and Derivatizations in Multi-Step Sequences
In more elaborate multi-step sequences, functional group transformations play a crucial role. For instance, a synthetic route could commence with o-toluic acid. This could be converted to its acid chloride, followed by a reaction with diazomethane (B1218177) to form a diazoketone. Subsequent treatment with hydrogen bromide would yield the α-bromo ketone, 2-bromo-1-(o-tolyl)ethanone. This intermediate can then be subjected to amination as previously described.
Another potential derivatization route could involve the use of protecting groups. For example, a Friedel-Crafts acylation could be performed with an N-protected aminoacetyl chloride, such as N-phthalimidoacetyl chloride. The resulting N-protected α-amino ketone could then be deprotected, typically via hydrazinolysis, to liberate the primary amine, which is then converted to the hydrochloride salt. These multi-step approaches, while longer, can offer advantages in terms of substrate scope and control over the final product.
Stereoselective Synthesis of Chiral α-Amino Ketone Precursors
The stereoselective synthesis of α-amino ketones is a critical area of research, particularly for the preparation of enantiomerically pure pharmaceutical intermediates. As this compound is an achiral molecule, the principles of stereoselective synthesis are not directly applicable to its preparation. However, the methodologies developed for chiral α-amino ketones are relevant to the synthesis of its chiral analogs.
Should a chiral center be introduced at the α-position, for example, through the use of a chiral amine in a nucleophilic substitution reaction or by employing a chiral auxiliary, the resulting diastereomers would require separation. Alternatively, asymmetric synthesis methodologies, such as the use of chiral catalysts in reductive amination or enantioselective acylation reactions, could be employed to directly obtain an enantiomerically enriched product. These advanced strategies are at the forefront of modern organic synthesis and are essential for the production of single-enantiomer drugs.
Asymmetric Hydrogenation Methodologies
Asymmetric hydrogenation (AH) is a powerful technique for the stereoselective reduction of prochiral ketones to chiral alcohols, and it has been effectively applied to the synthesis of chiral vicinal amino alcohols from α-amino ketones. nih.gov This method avoids the need for protection and deprotection steps, enhancing synthetic efficiency. nih.gov
Cobalt-catalyzed asymmetric hydrogenation has emerged as a highly efficient method for the reduction of α-primary amino ketones. nih.govacs.org Utilizing an amino-group-assisted coordination strategy, this approach affords chiral vicinal amino alcohols with high yields and excellent enantioselectivities (up to 99% ee) in short reaction times. nih.govacs.org The process can be conducted on a gram scale with low catalyst loading, highlighting its practical utility. nih.gov Mechanistic studies suggest a nonredox cobalt(II) catalytic cycle. nih.gov
Iridium-based catalysts have also demonstrated high efficacy in the asymmetric hydrogenation of α-amino ketones, providing access to chiral 1-aryl-2-aminoethanols. researchgate.net Additionally, rhodium complexes, such as Rh/(Sc,Rp)-DuanPhos, have been used for the double asymmetric hydrogenation of α-iminoketones, which proceeds through an α-amino ketone intermediate. acs.org
Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines
Asymmetric transfer hydrogenation (ATH) offers an operationally simpler and safer alternative to methods requiring high-pressure hydrogen gas. acs.org A significant advancement in this area is the development of ruthenium-catalyzed ATH for unprotected α-ketoamines. acs.orgnih.gov This strategy provides direct access to important chiral 1,2-amino alcohol functionalities, which are core structures in many pharmaceutical drugs. acs.orgnih.gov
The key advantage of this method is the ability to reduce α-amino ketones without the need for protecting the amino group, which streamlines the synthetic process. acs.org By selecting the appropriate ruthenium–diamine catalyst, unprotected α-amino ketones containing catechol or phenol (B47542) groups can be reduced with high enantioselectivity (often >99% ee) and in high isolated yields. acs.orgnih.gov This approach has been successfully applied to the synthesis of several drug molecules. acs.org Chiral Brønsted acid catalysis has also been employed in the enantioselective transfer hydrogenation of α-keto ketimines to produce chiral α-amino ketones. rsc.orgorganic-chemistry.org
Chemoenzymatic Approaches for Enantioselective Synthesis
Biocatalysis presents a powerful alternative to traditional chemical methods for the synthesis of α-amino ketones, often proceeding with high stereospecificity and without the need for protecting groups. nih.govresearchgate.net Enzymes from the α-oxoamine synthase (AOS) family, which are dependent on pyridoxal-5'-phosphate (PLP), are particularly notable. nih.gov These enzymes catalyze the stereospecific carbon-carbon bond formation between an α-amino acid and a thioester, followed by decarboxylation, to yield an α-amino ketone in a single step. nih.gov
For example, the 8-amino-7-oxononanoate (B1240340) synthase (AONS) domain of the SxtA protein has been characterized and applied to the synthesis of a variety of novel α-amino ketones. nih.gov Another pyridoxal (B1214274) 5'-phosphate-dependent OAS from Thermus thermophilus has been used to condense benzoyl-coenzyme A with amino acids like glycine (B1666218) or L-alanine to produce pharmaceutically relevant α-amino ketones such as 2-aminoacetophenone (B1585202) and cathinone. researchgate.net These enzymatic methods offer a significant advantage over multi-step chemical syntheses that often require protecting groups and stoichiometric organometallic reagents. nih.gov The power of biocatalysis is further highlighted by the use of ketoreductases (KRs), which can be optimized through protein engineering for specific chemoenzymatic syntheses. nih.gov
Catalytic Systems and Reaction Optimization in Synthesis
The efficiency and selectivity of synthetic routes to α-amino ketones are heavily dependent on the choice of catalytic system and the optimization of reaction conditions such as solvent and temperature.
Transition Metal Catalysis (e.g., Ruthenium, Palladium, Copper)
A variety of transition metals are employed to catalyze the synthesis of α-amino ketones, each offering distinct advantages.
Ruthenium: Ruthenium complexes are highly effective for asymmetric transfer hydrogenation of unprotected α-amino ketones, providing a green and efficient route to chiral amino alcohols. acs.orgnih.gov
Palladium: Palladium catalysts are used in the asymmetric arylation of α-keto imines with arylboronic acids to generate chiral α-amino ketones. nih.gov Another mild method involves the palladium-catalyzed coupling of α-amino acid thiol esters with organozinc reagents or boronic acids. nih.gov
Copper: Copper(I) complexes can catalyze the amination of silyl (B83357) ketene (B1206846) acetals to form α-amino esters. organic-chemistry.org Chiral Copper(II) salen complexes have also been investigated for their catalytic activity in asymmetric synthesis. nih.gov
Cobalt: Cobalt complexes have proven to be highly efficient for the asymmetric hydrogenation of α-primary amino ketones, achieving excellent enantioselectivities. nih.govacs.org
Rhodium: Rhodium catalysts are effective for the hydrogenation of α-amino enones and the sequential reduction of α-iminoketones. acs.orgrsc.org
Iridium: Iridium-based catalysts are valuable for both asymmetric hydrogenation and asymmetric transfer hydrogenation reactions, particularly for the synthesis of unprotected unnatural α-amino acids from α-keto acids. rsc.orgnih.govresearchgate.net
Below is a data table summarizing the performance of various transition metal catalysts in the synthesis of α-amino ketones and their derivatives.
| Metal Catalyst | Reaction Type | Substrate | Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Cobalt Complex | Asymmetric Hydrogenation | α-Primary Amino Ketone | High | up to 99% | nih.govacs.org |
| Ruthenium-Diamine Complex | Asymmetric Transfer Hydrogenation | Unprotected α-Amino Ketone | High | >99% | acs.orgnih.gov |
| Palladium(II) Complex | Asymmetric Arylation | α-Keto Imine Surrogate | Good | Good | nih.gov |
| Rhodium/DuanPhos | Asymmetric Hydrogenation | α-Iminoketone | - | High | acs.org |
| Iridium/f-phamidol | Asymmetric Hydrogenation | α-Dibenzylamino Aromatic Ketone | - | Excellent | rsc.org |
Organocatalysis and Biocatalysis for Enhanced Selectivity
In addition to metal-based systems, organocatalysis and biocatalysis provide powerful platforms for achieving high selectivity in α-amino ketone synthesis.
Organocatalysis utilizes small organic molecules to catalyze reactions. Chiral Brønsted acids, for instance, have been successfully used for the highly regioselective and enantioselective transfer hydrogenation of α-keto ketimines. rsc.orgorganic-chemistry.org This method allows for the efficient preparation of a range of chiral α-amino ketones. organic-chemistry.org In a different approach, L-proline has been shown to catalyze the asymmetric α-amination of ketones using azodicarboxylates as the nitrogen source, yielding α-hydrazino ketones that can be converted to α-amino alcohols with high enantioselectivity. organic-chemistry.org
Biocatalysis leverages the inherent selectivity of enzymes. As discussed previously (Section 2.3.3), enzymes like α-oxoamine synthases (AOS) and transaminases offer unparalleled stereocontrol in the synthesis of α-amino ketones. nih.govnih.gov These biocatalysts operate under mild conditions and can obviate the need for protecting groups, making them highly attractive for sustainable chemical manufacturing. nih.gov The specificity of the enzyme's active site controls the reaction's stereochemical outcome, often leading to products with very high optical purity. nih.govnih.gov
Impact of Solvent Systems and Temperature on Reaction Efficiency
The choice of solvent and reaction temperature are critical parameters that can significantly influence the yield, selectivity, and rate of a reaction. In the synthesis of α-amino ketones, these factors must be carefully optimized for each specific catalytic system.
For instance, in the palladium-catalyzed cross-coupling of N-Cbz protected α-amino acid thiol esters, it was observed that a 1:1 mixture of THF and hexanes led to improved yields of the desired ketone product in certain cases. nih.gov Similarly, in an iridium-catalyzed asymmetric hydrogenation, toluene was identified as a suitable solvent. researchgate.net The aza-Rubottom oxidation of silyl enol ethers to provide primary α-aminoketones critically depends on the use of hexafluoroisopropanol (HFIP) as the solvent to achieve success. organic-chemistry.org
Temperature also plays a crucial role. While many modern catalytic methods are designed to run at ambient or room temperature (25–30 °C) for operational convenience and to minimize side reactions, researchgate.netnih.gov some transformations require specific temperature control. For example, cobalt-catalyzed hydrogenation reactions have been optimized at 50 °C, acs.org while certain asymmetric reductive aminations using iridium catalysts are run at 40 °C. researchgate.net The optimization of these parameters is essential for maximizing reaction efficiency and achieving high levels of stereocontrol.
Strategies for Regioselectivity and Stereoselectivity Control
The synthesis of α-amino ketones, including this compound and its analogs, presents significant challenges in controlling both regioselectivity and stereoselectivity. The precise placement of the amino group on the α-carbon and the control of the resulting stereocenter are critical, as these features often dictate the molecule's biological activity. Consequently, numerous advanced synthetic strategies have been developed to address these challenges, focusing on catalyst and substrate control to achieve high levels of selectivity.
Control of Regioselectivity
For unsymmetrical ketones, the presence of two non-equivalent α-positions necessitates regioselective control to ensure the amino group is introduced at the desired carbon. A primary strategy to overcome this issue is the use of pre-functionalized substrates where the site of reaction is predetermined.
One of the most effective methods involves the use of enol ethers or their silyl derivatives. rsc.org By converting an unsymmetrical ketone into a specific enol ether, the position of the double bond dictates the exact location of the subsequent amination, thereby circumventing issues of regioselectivity that can arise from direct enolate amination. rsc.org
Catalyst-controlled reactions have also emerged as a powerful tool for achieving high regioselectivity. For instance, a notable strategy developed by Hartwig and coworkers utilizes an iridium-catalysed SN2′ process with silyl-protected conjugated dienolates. rsc.orgorganic-chemistry.org This method employs an asymmetric phosphonamidite ligand to direct the nucleophilic attack of various amines to the α-position, furnishing the desired protected α-amino ketones with excellent regioselectivity and stereoselectivity. rsc.orgorganic-chemistry.org Furthermore, regioselective one-pot procedures have been developed for unsymmetrical aryl- and alkyl-substituted diketones, demonstrating the feasibility of controlling selectivity even in complex substrates. rsc.org
| Strategy | Substrate Type | Key Reagent/Catalyst | Outcome |
|---|---|---|---|
| Substrate-Directed Synthesis | Unsymmetrical Ketones | Conversion to Silyl Enol Ether | Pre-defines the site of amination, avoiding mixtures of regioisomers. rsc.org |
| Catalyst-Controlled Synthesis | Silyl-Protected Conjugated Dienolates | Iridium Catalyst with Chiral Ligand | Directs incoming amine to the α-position with high regioselectivity. rsc.orgorganic-chemistry.org |
| One-Pot Regioselective Amination | Unsymmetrical Diketones | Chiral Brønsted Acid | Furnishes the desired amino ketone with high regiocontrol. rsc.org |
Control of Stereoselectivity
Achieving high stereoselectivity, particularly enantioselectivity, is paramount in the synthesis of chiral α-amino ketones, which are prevalent motifs in pharmaceuticals and natural products. nih.govrsc.org Strategies to control stereochemistry predominantly rely on asymmetric catalysis, employing either chiral metal complexes or organocatalysts.
Catalytic Asymmetric Amination
Transition-metal catalysis is a cornerstone of enantioselective α-amino ketone synthesis. A variety of metals, including palladium, rhodium, zinc, and iridium, have been successfully used in conjunction with chiral ligands to induce asymmetry.
Palladium Catalysis: An efficient method for synthesizing chiral α-amino ketones involves the palladium-catalyzed asymmetric arylation of in situ generated α-keto imines with arylboronic acids. nih.govrsc.org This approach provides access to acyclic α-amino ketones in a highly stereocontrolled manner. rsc.org
Rhodium Catalysis: Chiral rhodium(II) catalysts have been effectively used for the enantioselective amination of triisopropylsilyl enol ethers. acs.org Using O-(4-nitrophenyl)hydroxylamine as the nitrogen source, this method yields chiral α-amino ketones with enantiomeric excesses (ee) ranging from 81–91%. acs.org
Zinc Catalysis: A direct asymmetric amination of unactivated aryl and vinyl ketones has been achieved using a Zinc-ProPhenol catalyst system. rsc.orgrsc.org This methodology is notable for its application to both α-branched and unbranched ketones, allowing for the construction of tri- and tetrasubstituted nitrogen-containing stereocenters with di-tert-butyl azodicarboxylate as the nitrogen source. rsc.org
Iridium Catalysis: As mentioned for regioselectivity, Hartwig's iridium-catalyzed reaction of silyl-protected dienolates with amines using a chiral phosphonamidite ligand also provides enantioenriched protected α-amino ketones in high yield and excellent stereoselectivity. rsc.orgorganic-chemistry.org
Organocatalysis
Metal-free organocatalysis has gained prominence as a sustainable and powerful alternative for enantioselective transformations. Chiral Brønsted acids, such as phosphoric acids, are particularly effective.
Chiral Phosphoric Acid Catalysis: Toste and coworkers developed an asymmetric α-amination of α-branched cyclic ketones using a chiral phosphoric acid catalyst. thieme-connect.com This enol catalysis approach, employing azodicarboxylates as the electrophilic nitrogen source, yields the desired products in good to excellent yields and high enantioselectivities (up to a 99:1 enantiomeric ratio). thieme-connect.com In a different strategy, chiral phosphoric acid catalysts have been used to promote the nucleophilic amination of azoalkenes with anilines, providing highly enantioenriched α-amino hydrazones that can be converted to the corresponding α-amino ketones without racemization. rsc.org
Substrate-Based Control
Another approach involves the use of chiral auxiliaries attached to the substrate. For instance, chiral N-tert-butanesulfinyl imines, derived from α-halo ketones, can be used to direct the stereochemical outcome of subsequent transformations, ultimately yielding chiral α-amino ketones after deprotection. rsc.org
| Catalyst/Method | Substrate Type | Nitrogen Source | Achieved Enantioselectivity (ee) |
|---|---|---|---|
| Chiral Palladium(II) Complex | α-Keto Imines (from C-acyl N,O-aminals) | Inherent in Substrate | Good to Excellent nih.govrsc.org |
| Chiral Rhodium(II) Catalyst | Triisopropylsilyl Enol Ethers | O-(4-nitrophenyl)hydroxylamine | 81–91% acs.org |
| Zn-ProPhenol Complex | Unactivated Aryl/Vinyl Ketones | Di-tert-butyl azodicarboxylate | High rsc.orgrsc.org |
| Chiral Phosphoric Acid | α-Branched Cyclic Ketones | Azodicarboxylates | Up to 98% (99:1 er) thieme-connect.com |
| Chiral Phosphoric Acid | Azoalkenes | Anilines | High, with no racemisation upon conversion rsc.org |
| Chiral N-tert-butanesulfinyl Auxiliary | α-Halo Ketone derived Imines | Inherent in Substrate | High Diastereoselectivity rsc.org |
Chemical Reactivity and Derivatization Strategies
Annulation and Cyclization Reactions to Form Heterocyclic Systems
The presence of both nucleophilic (amino) and electrophilic (carbonyl) centers in a 1,2-relationship makes 2-Amino-1-o-tolyl-ethanone a prime candidate for constructing five- and six-membered heterocyclic rings.
Synthesis of Dihydropyrimidine (B8664642) Derivatives
The synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) is most famously achieved through the Biginelli reaction. wikipedia.org This acid-catalyzed, three-component reaction traditionally involves the condensation of an aryl aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea (B33335) or thiourea. organic-chemistry.org
The classical mechanism requires a 1,3-dicarbonyl compound (the β-ketoester) to act as the key nucleophilic component that attacks an N-acyliminium ion intermediate formed from the aldehyde and urea. jk-sci.com The structure of 2-Amino-1-o-tolyl-ethanone, being an α-amino ketone, does not fit the substrate profile of a 1,3-dicarbonyl compound necessary for the canonical Biginelli reaction pathway. Therefore, its direct participation in a one-pot Biginelli cyclocondensation to form dihydropyrimidine derivatives is not a standard or commonly reported transformation. nih.govacs.org Modifications to the Biginelli synthesis exist, but they typically retain the core requirement for a component with an active methylene (B1212753) group flanked by two carbonyl groups or their equivalents.
Formation of Imidazole (B134444) Scaffolds
The α-amino ketone moiety is a classic precursor for the construction of the imidazole ring. Several synthetic strategies can be employed to convert 2-Amino-1-o-tolyl-ethanone into substituted imidazole scaffolds.
One common method is the reaction of the α-amino ketone with a suitable source for the remaining carbon and nitrogen atoms of the imidazole ring. For instance, reaction with reagents like potassium thiocyanate (B1210189) yields 2-mercaptoimidazole (B184291) derivatives, which can subsequently be desulfurized to afford the target imidazole. wjpsonline.com Another approach involves the condensation of α-amino ketones with amidines or formamide. youtube.comnih.gov The reaction with formamide, for example, can provide 1,4,5-trisubstituted imidazoles. nih.gov
A more contemporary approach involves a one-pot, copper-catalyzed reaction starting from a ketone (e.g., 1-o-tolyl-ethanone) and an ammonium (B1175870) salt as the nitrogen source. This process proceeds through the in situ formation of an α-amino ketone intermediate, which then undergoes condensation and C-C bond cleavage to form the imidazole ring. nih.gov This highlights the role of the α-amino ketone as the key intermediate in modern imidazole syntheses.
| Reagent(s) | Resulting Imidazole Type | Reference(s) |
| Potassium Thiocyanate | 2-Mercaptoimidazole | wjpsonline.com |
| Formamide | 1,4,5-Trisubstituted Imidazole | nih.gov |
| Amidines | Substituted Imidazole | youtube.com |
| Aldehydes (Cu-catalyzed) | Divergent Aryl Imidazoles | nih.gov |
Preparation of Oxadiazole Derivatives
Direct conversion of 2-Amino-1-o-tolyl-ethanone into an oxadiazole ring is not feasible in a single step. The synthesis of 1,3,4-oxadiazoles typically requires the dehydrative cyclization of N,N'-diacylhydrazines or the reaction of an acyl hydrazide with a carboxylic acid derivative, often using a strong dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid. mdpi.comnih.gov
Therefore, to utilize 2-Amino-1-o-tolyl-ethanone as a precursor for an oxadiazole, it must first be converted into a suitable intermediate, such as an acyl hydrazide. A plausible multi-step synthetic route could involve:
N-Acylation: The primary amino group of 2-Amino-1-o-tolyl-ethanone is first acylated with a desired carboxylic acid (R-COOH) or its corresponding acyl chloride to form an N-acyl-α-amino ketone.
Hydrazide Formation: The resulting intermediate is then reacted with hydrazine (B178648) hydrate (B1144303) to form the corresponding acyl hydrazide.
Cyclization: This newly formed acyl hydrazide, which now contains the necessary N-N-C=O linkage, can be reacted with another carboxylic acid or acyl chloride, followed by acid-catalyzed cyclodehydration to yield the 2,5-disubstituted 1,3,4-oxadiazole (B1194373) ring. semanticscholar.org
This strategic derivatization transforms the initial α-amino ketone into a linear precursor that possesses the requisite functionality for the final ring-closing step. nih.govnih.gov
Reactivity Leading to Other Nitrogen-Containing Heterocycles (e.g., Pyridines, Quinolines, Triazoles)
Quinolines: Classic quinoline (B57606) syntheses, such as the Friedländer synthesis, involve the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. iipseries.orgpharmaguideline.com 2-Amino-1-o-tolyl-ethanone is not a 2-aminoaryl ketone (as the amino group is on the ethyl side-chain, not the aromatic ring), making it unsuitable for the standard Friedländer pathway. du.edu.eg
Similarly, the Combes quinoline synthesis involves the acid-catalyzed cyclization of an enamine intermediate formed from the reaction of an arylamine with a β-diketone. wikipedia.orgnih.gov While one could envision a reaction where the amino group of 2-Amino-1-o-tolyl-ethanone acts as the arylamine component reacting with a β-diketone, this is not a conventional application of the Combes reaction.
Triazoles: The formation of 1,2,4-triazoles from 2-Amino-1-o-tolyl-ethanone would also necessitate a multi-step approach, as the direct cyclization is not possible. Common syntheses of the 1,2,4-triazole (B32235) ring involve the cyclization of intermediates like amidrazones or the reaction of hydrazines with nitriles. rsc.orgorganic-chemistry.org A potential pathway starting from the α-amino ketone would require its conversion into a key intermediate. For example, the amino group could be transformed into a hydrazine derivative, which could then be acylated and cyclized to form the triazole ring. frontiersin.orgisres.org
Pyridines: The synthesis of pyridines from α-amino ketones is not a straightforward or common transformation. Well-known methods like the Hantzsch pyridine (B92270) synthesis require a β-ketoester, an aldehyde, and ammonia (B1221849), while the Kröhnke synthesis utilizes α-pyridinium methyl ketone salts, typically prepared from α-halo ketones. wikipedia.org Significant functional group manipulation would be required to convert 2-Amino-1-o-tolyl-ethanone into a suitable precursor for these established pyridine synthesis routes.
Functional Group Interconversions and Modifications
Reductive Transformations (e.g., to Amino Alcohols)
One of the most significant and well-documented transformations of α-amino ketones is the reduction of the carbonyl group to a secondary alcohol, yielding vicinal amino alcohols (1,2-amino alcohols). These products, such as 2-amino-1-(o-tolyl)ethan-1-ol, are valuable chiral synthons for the preparation of pharmaceuticals and other bioactive molecules.
The reduction can be achieved using various reducing agents. Of particular importance are asymmetric reduction methods that allow for the stereoselective synthesis of a single enantiomer of the amino alcohol. Asymmetric transfer hydrogenation is a powerful technique for this purpose, often employing chiral ruthenium or rhodium catalysts. This method typically uses a hydrogen source like formic acid or isopropanol (B130326) and can achieve high yields and excellent enantioselectivity (er).
| Substrate | Catalyst System | H-Source | Product | Yield (%) | Enantiomeric Ratio (er) |
| α-Amino Ketone HCl | Chiral Ru-catalyst | HCOOH/TEA | (R)-1,2-Amino Alcohol | >90% | 98.8:1.2 |
| α-Amino Ketone HCl | Chiral Rh-catalyst | Isopropanol | (S)-1,2-Amino Alcohol | High | >99:1 |
This transformation is highly valuable as it converts a prochiral ketone into a chiral center with a high degree of stereochemical control, providing access to enantiomerically pure building blocks for further synthetic applications.
Substituent Effects on Reactivity of the Amino and Ketone Groups
The chemical reactivity of 2-Amino-1-o-tolyl-ethanone is primarily dictated by the interplay between its α-amino group (-NH₂) and the ketone carbonyl group (C=O). The reactivity of these functional groups can be significantly modulated by the electronic properties of substituents on the o-tolyl aromatic ring. These effects are based on fundamental principles of physical organic chemistry, where substituents can alter electron density at the reaction centers through inductive and resonance effects.
The ketone group functions as an electrophile, with the carbonyl carbon being susceptible to nucleophilic attack. The amino group, conversely, acts as a nucleophile due to the lone pair of electrons on the nitrogen atom. The presence of substituents on the aryl ring can either enhance or diminish these characteristics.
Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), or trifluoromethyl (-CF₃) groups decrease the electron density of the aromatic ring. This inductive withdrawal of electron density makes the carbonyl carbon more electron-deficient and thus more electrophilic. A more electrophilic carbonyl carbon is more susceptible to attack by nucleophiles. Conversely, an EWG will decrease the electron density on the amino group, reducing its nucleophilicity and making it less reactive towards electrophiles.
Electron-Donating Groups (EDGs): Substituents like methoxy (B1213986) (-OCH₃) or additional alkyl groups increase the electron density of the aromatic ring. This donation of electron density makes the carbonyl carbon less electrophilic, thereby reducing its reactivity towards nucleophiles. youtube.comlibretexts.org In contrast, an EDG will increase the electron density on the amino group, enhancing its nucleophilicity and making it more reactive. The inherent methyl group of the o-tolyl moiety is a weak electron-donating group.
These principles are critical in planning derivatization strategies. For instance, in reactions where the ketone is the target, such as in the formation of an imine or a cyanohydrin, the presence of an EWG on the tolyl ring would be expected to accelerate the reaction rate. Conversely, for reactions targeting the amino group, such as acylation or alkylation, an EDG would likely increase the reaction rate.
Computational and kinetic studies on related α-haloketones, which are precursors to α-aminoketones, support these principles. A computational study on the reactions of 2-bromo-1-arylethanone derivatives showed that substituents on the phenyl ring influence the reaction energetics. up.ac.za For example, adding an electron-withdrawing nitro group to the para-position of α-bromoacetophenone is expected to lower the activation energy for nucleophilic substitution compared to an electron-donating methoxy group. up.ac.za Similarly, studies on β-aminoketone synthesis have shown that reactants with electron-withdrawing substituents often result in better product yields under certain conditions. rsc.org
The following table illustrates the expected qualitative effects of representative substituents on the reactivity of the functional groups in 2-amino-1-arylethanone systems.
| Aryl Substituent (at para-position) | Electronic Effect | Effect on Ketone Electrophilicity | Effect on Amino Nucleophilicity | Expected Impact on Nucleophilic Attack at Carbonyl |
|---|---|---|---|---|
| -NO₂ (Nitro) | Strong Electron-Withdrawing | Increased | Decreased | Accelerated Reaction Rate |
| -H (Hydrogen) | Neutral (Reference) | Baseline | Baseline | Baseline Reaction Rate |
| -CH₃ (Methyl) | Weak Electron-Donating | Slightly Decreased | Slightly Increased | Slightly Decelerated Reaction Rate |
| -OCH₃ (Methoxy) | Strong Electron-Donating | Decreased | Increased | Decelerated Reaction Rate |
Mechanism of Cyclization Reactions
The bifunctional nature of 2-Amino-1-o-tolyl-ethanone, possessing both a nucleophilic amino group and an electrophilic ketone, makes it prone to intramolecular and intermolecular cyclization reactions, particularly self-condensation. nih.gov One of the most characteristic cyclization reactions for α-aminoketones is the self-condensation to form substituted pyrazines. nih.govresearchgate.net This reaction is a cornerstone of the Maillard reaction, which contributes to the flavor and aroma of cooked foods. researchgate.net
The mechanism for the formation of a substituted pyrazine (B50134), such as 2,5-di(o-tolyl)pyrazine, from 2-Amino-1-o-tolyl-ethanone proceeds through a series of well-established steps:
Dimerization: The reaction is initiated by the nucleophilic attack of the amino group of one molecule of the α-aminoketone onto the electrophilic carbonyl carbon of a second molecule. This forms a tetrahedral intermediate.
Cyclization via Dehydration: The intermediate undergoes an intramolecular condensation. A hydroxyl group and a proton are eliminated as a molecule of water, leading to the formation of a six-membered dihydropyrazine (B8608421) ring. This step is often acid or base-catalyzed.
Oxidation (Aromatization): The resulting dihydropyrazine is unstable and readily undergoes oxidation to form the stable, aromatic pyrazine ring. researchgate.net In many laboratory and natural settings, atmospheric oxygen can serve as the oxidant.
The general mechanism is outlined below:
| Step | Description | Key Intermediates |
|---|---|---|
| 1 | Nucleophilic attack of the amine of Molecule 1 on the ketone of Molecule 2. | Tetrahedral Adduct |
| 2 | Proton transfer and subsequent intramolecular nucleophilic attack of the second amine on the remaining ketone. | Cyclic Hemiaminal-like structure |
| 3 | Double dehydration (elimination of two water molecules) to form a dihydropyrazine. | Dihydropyrazine |
| 4 | Oxidation of the dihydropyrazine to yield the final aromatic pyrazine product. | Aromatic Pyrazine |
While self-condensation to pyrazines is a primary cyclization pathway, α-aminoketones are also versatile precursors for other heterocyclic systems. For instance, the reaction of an α-aminoketone with a 1,2-dicarbonyl compound is a standard and efficient method for synthesizing asymmetrically substituted quinoxalines, another important class of N-heterocycles. researchgate.net
Biological Activity and Mechanistic Insights
Interactions with Biological Macromolecules and Cellular Pathways
The biological activity of a compound is fundamentally determined by its interactions with macromolecules and its influence on cellular processes. For 2-Amino-1-o-tolyl-ethanone and its analogs, these interactions are critical to their potential pharmacological effects.
Enzyme Binding and Inhibition Studies
While specific enzyme inhibition studies on 2-Amino-1-o-tolyl-ethanone hydrochloride are not extensively documented, research on the broader class of acetophenone (B1666503) derivatives indicates their potential as enzyme inhibitors. Studies have shown that various acetophenone derivatives can effectively inhibit several metabolic enzymes. nih.gov For instance, certain derivatives have demonstrated inhibitory activity against α-glycosidase, human carbonic anhydrases I and II (hCA I/II), acetylcholinesterase (AChE), and tyrosinase. nih.gov
The inhibitory potential of these compounds is often quantified by their Kᵢ (inhibition constant) or IC₅₀ (half-maximal inhibitory concentration) values. For a series of tested acetophenone derivatives, Kᵢ values were observed in the micromolar range for enzymes like α-glycosidase, hCA I/II, and AChE, indicating a moderate to effective level of inhibition. nih.gov The interactions in the active sites of these enzymes, as suggested by molecular docking studies, are crucial for their inhibitory action. nih.gov
Table 1: Inhibitory Activity of Acetophenone Derivatives Against Various Enzymes nih.gov
| Enzyme Target | Kᵢ Value Range (µM) | IC₅₀ Value Range (µM) |
|---|---|---|
| α-Glycosidase | 167.98 - 304.36 | - |
| Carbonic Anhydrase I (hCA I) | 555.76 - 1043.66 | - |
| Carbonic Anhydrase II (hCA II) | 598.63 - 945.76 | - |
| Acetylcholinesterase (AChE) | 71.34 - 143.75 | - |
Note: Data is based on a study of various acetophenone derivatives, not specifically this compound.
Influence on Metabolic Flux and Specific Signaling Pathways
The influence of this compound on metabolic flux and signaling pathways is an area of ongoing investigation. As a molecule containing an amino group and a ketone structure, its metabolic fate could intersect with pathways of amino acid and ketone body metabolism. nih.govmdpi.com The amino group may undergo transamination, allowing the carbon skeleton to enter central metabolic pathways. nih.gov
Emerging evidence suggests that amino acid metabolism can affect crucial cellular functions such as mitochondrial function and redox balance. nih.gov Dysregulation in these pathways is linked to various metabolic conditions. researchgate.net Furthermore, ketones are not just energy substrates but also act as signaling molecules that can impact processes like inflammation and oxidative stress. mdpi.com The specific pathways modulated by this compound would depend on its interaction with specific receptors and enzymes within the cell.
Structure-Activity Relationship (SAR) Studies of 2-Amino-1-o-tolyl-ethanone Derivatives
Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule influences its biological activity, guiding the design of more potent and selective compounds.
Positional Isomer Effects on Biological Activity (Ortho, Meta, Para)
The position of substituents on the aromatic ring of a molecule can dramatically alter its pharmacological properties. For derivatives of 2-Amino-1-tolyl-ethanone, the placement of the methyl group at the ortho, meta, or para position is expected to significantly impact biological activity. This is due to changes in the molecule's steric profile, electronic distribution, and ability to fit into a biological target's binding site.
A study on aniline-substituted enaminones, which share structural similarities, demonstrated clear positional isomer effects on anticonvulsant activity. nih.gov Generally, para-substituted analogs showed significant potency. In contrast, meta-substitution often limited activity, which was attributed to steric hindrance. nih.gov Ortho-substitution showed no clear, predictable relationship, suggesting complex interactions at the binding site. nih.gov For example, bromo- and iodo-substituted analogs were active in the para position but inactive in the meta position. nih.gov
Table 2: Effect of Substituent Position on Anticonvulsant Activity of Enaminone Analogs nih.gov
| Substituent | Position | Activity (Intraperitoneal, mice) | Activity (Oral, rats) |
|---|---|---|---|
| Cyano | Para | Highly Active | Inactive |
| Trifluoromethoxy | Para | Significantly Potent | Significantly Potent |
| Bromo | Para | Active | Not specified |
| Bromo | Meta | Inactive | Not specified |
| Iodo | Para | Active | Not specified |
Note: This data is from a study on aniline-substituted enaminones and serves to illustrate the principle of positional isomer effects.
Contribution of Aromatic Substituents and Functional Groups to Receptor Affinity
The nature of substituents on the aromatic ring and other functional groups are key determinants of a molecule's affinity for its biological target. The ortho-tolyl group in this compound is particularly noteworthy. The "magic methyl" effect, where the addition of a methyl group to a lead compound dramatically increases potency, is a well-documented phenomenon in medicinal chemistry. nih.govacs.org
An ortho-methyl group can enhance binding affinity through several mechanisms:
Conformational Restriction: It can lock the molecule into a more favorable conformation for binding, reducing the entropic penalty upon interaction with the receptor. acs.org
Hydrophobic Interactions: The methyl group can fit into a hydrophobic pocket within the binding site, increasing binding affinity. nih.gov A study on CDK2 inhibitors found that a tolyl methyl group made a favorable van der Waals interaction with a phenylalanine residue in the active site, contributing to selectivity. acs.org
Functional groups like the amino (-NH₂) and ketone (C=O) groups are also critical. The amino group can act as a hydrogen bond donor or acceptor and may be protonated at physiological pH, allowing for ionic interactions. The ketone's carbonyl oxygen is a hydrogen bond acceptor. nih.gov
Applications in Biochemical Research and Drug Discovery Programs
Aminoacetophenones are recognized as valuable building blocks in medicinal chemistry and drug discovery. nih.govnih.gov They serve as versatile scaffolds in Diversity-Oriented Synthesis (DOS), a strategy used to rapidly generate libraries of structurally diverse small molecules. nih.govresearchgate.net These libraries are then screened to identify compounds with novel biological activities.
Specifically, aminoacetophenones are key intermediates in the synthesis of various natural product analogs, including:
Flavones and Aminoflavones: These compounds are known for a wide range of biological activities, including antioxidant and anticancer effects. nih.govresearchgate.net
Coumarins and Azacoumarins: This class of compounds has shown activities such as monoamine oxidase (MAO) inhibition. mdpi.com
Quinolones and Azaaurones: These nitrogen-containing heterocyclic compounds have been investigated as potential anticancer, antibacterial, and antiparasitic agents. nih.govmdpi.com
The use of aminoacetophenones allows for the systematic modification of these core structures, enabling extensive SAR studies and the optimization of lead compounds in drug discovery programs. nih.gov
Utilization as Probes in Biochemical Assays
The utility of a small molecule as a probe in biochemical assays often hinges on its ability to interact with specific biological targets, such as enzymes or receptors, in a measurable way. For a compound like this compound, its potential as a biochemical probe would be contingent on the reactivity of its functional groups—the primary amine and the ketone. These groups can be chemically modified to incorporate reporter tags, such as fluorescent molecules or biotin, allowing for the detection and quantification of binding events.
However, a thorough review of scientific literature does not yield specific examples of this compound being used as a biochemical probe. The general strategy for developing such probes from aminoacetophenone derivatives would involve:
Functionalization: The primary amino group could be acylated or alkylated to attach a linker arm, which in turn could be connected to a reporter group.
Assay Development: The modified compound would then be used in various assays, such as fluorescence polarization, enzyme-linked immunosorbent assays (ELISA), or surface plasmon resonance (SPR), to study its interaction with a target protein.
While the potential exists, the absence of published research indicates that this compound has not been a primary focus for the development of biochemical probes to date.
Exploration as Chemical Entities for Target Identification
Target identification is a crucial step in drug discovery, aiming to pinpoint the specific molecular targets through which a bioactive compound exerts its effects. Chemical proteomics is a powerful approach for target identification, often employing chemical probes derived from the bioactive molecule of interest. These probes are designed to covalently bind to their target proteins, which can then be isolated and identified using mass spectrometry.
For this compound, its exploration as a chemical entity for target identification would necessitate its derivatization into a reactive probe. Common strategies include the introduction of a photo-reactive group (for photo-affinity labeling) or an electrophilic "warhead" that can form a covalent bond with nearby amino acid residues in the binding pocket of a target protein.
Despite the established methodologies for creating such chemical genetics tools, there is no specific evidence in the scientific literature of this compound being used for target identification studies. Research in this area has focused more broadly on libraries of diverse chemical scaffolds. The inclusion of compounds like this compound in high-throughput screening campaigns could potentially reveal biological activities, which would then warrant further studies to identify their molecular targets. However, at present, such dedicated studies for this specific compound have not been reported.
Analytical Methodologies for Characterization and Purity Assessment
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for confirming the molecular structure of 2-Amino-1-o-tolyl-ethanone hydrochloride. These techniques provide detailed information about the compound's atomic composition, connectivity, and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise structure of a molecule by providing information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR). While experimental spectra for this compound are not widely published, the expected chemical shifts can be reliably predicted based on the analysis of closely related structures, such as 2-Aminoacetophenone (B1585202) hydrochloride, and established chemical shift principles. oregonstate.educhemicalbook.com
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methylene (B1212753) (-CH₂) protons adjacent to the amino and carbonyl groups, the protons of the ammonium (B1175870) group (-NH₃⁺), and the methyl (-CH₃) protons on the tolyl group.
Aromatic Protons (Ar-H): The four protons on the ortho-substituted benzene (B151609) ring would appear as a complex multiplet pattern in the range of δ 7.5-8.0 ppm. The exact shifts and coupling patterns depend on the electronic effects of the acetyl and methyl substituents.
Methylene Protons (-CH₂-): The two protons of the methylene group alpha to the carbonyl group are expected to resonate as a singlet at approximately δ 4.8-5.0 ppm. The deshielding effect of the adjacent carbonyl and ammonium groups places this signal significantly downfield.
Ammonium Protons (-NH₃⁺): The protons of the ammonium group would likely appear as a broad singlet further downfield, typically in the range of δ 8.0-8.5 ppm, due to proton exchange and the electron-withdrawing effect of the positive charge.
Methyl Protons (-CH₃): The three protons of the methyl group on the tolyl ring are expected to appear as a sharp singlet at approximately δ 2.4-2.5 ppm, a characteristic region for aryl methyl groups.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on each unique carbon atom in the molecule.
Carbonyl Carbon (C=O): This carbon is the most deshielded and is expected to appear at a chemical shift of approximately δ 195-200 ppm.
Aromatic Carbons: The six carbons of the tolyl ring would produce signals in the aromatic region (δ 125-145 ppm). The carbon atom bearing the methyl group and the carbon atom bearing the keto group will have distinct chemical shifts from the other four aromatic carbons.
Methylene Carbon (-CH₂-): The methylene carbon atom is anticipated to have a signal in the range of δ 45-50 ppm.
Methyl Carbon (-CH₃): The methyl carbon of the tolyl group would give a signal in the aliphatic region, typically around δ 20-22 ppm.
Interactive Table: Predicted NMR Spectral Data for this compound
| Assignment | ¹H NMR Predicted Chemical Shift (δ, ppm) | ¹³C NMR Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | - | 196.5 |
| Aromatic (C-CO) | - | 135.0 |
| Aromatic (C-CH₃) | - | 140.0 |
| Aromatic (CH) | 7.5 - 8.0 (m) | 126.0 - 134.0 |
| Methylene (CH₂) | 4.9 (s) | 47.0 |
| Methyl (CH₃) | 2.4 (s) | 21.5 |
| Ammonium (NH₃⁺) | 8.2 (br s) | - |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. The IR spectrum of this compound would exhibit several key absorption bands confirming its structure.
N-H Stretching: The stretching vibrations of the ammonium group (-NH₃⁺) are expected to appear as a broad band in the region of 3000-2800 cm⁻¹. This broadness is characteristic of the hydrogen bonding present in the hydrochloride salt.
C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl (ketone) group stretching is expected around 1680-1700 cm⁻¹. The position is typical for an aryl ketone.
C-N Stretching: The stretching vibration for the C-N bond of the aminoketone would be observed in the fingerprint region, typically between 1200-1020 cm⁻¹.
Aromatic C-H and C=C Stretching: Aromatic C-H stretching vibrations typically appear as a series of weaker bands just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹). The aromatic C=C ring stretching vibrations result in several bands in the 1600-1450 cm⁻¹ region.
C-H Bending: Out-of-plane bending vibrations for the substituted benzene ring can provide information about the substitution pattern and are typically found in the 900-690 cm⁻¹ region.
Interactive Table: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Ammonium (-NH₃⁺) | N-H Stretch | 3000 - 2800 | Strong, Broad |
| Carbonyl (C=O) | C=O Stretch | 1700 - 1680 | Strong, Sharp |
| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium to Weak |
| Aromatic C-H | C-H Stretch | 3100 - 3000 | Weak |
| Aliphatic C-H | C-H Stretch | 2980 - 2850 | Medium |
| C-N Bond | C-N Stretch | 1200 - 1020 | Medium |
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in confirming the molecular weight and aspects of the structure. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule. missouri.edu
The analysis is typically performed on the free base, 2-Amino-1-o-tolyl-ethanone (Molecular Formula: C₉H₁₁NO). The molecular ion peak ([M]⁺) for the free base would be observed at an m/z of 149.1. The fragmentation pattern is dominated by alpha-cleavage, a common pathway for ketones and amines. mdpi.comresearchgate.netlibretexts.org
Key expected fragments include:
m/z 119: This prominent peak results from the alpha-cleavage between the carbonyl carbon and the methylene carbon, leading to the loss of the •CH₂NH₂ radical and the formation of the stable o-toluoyl cation ([CH₃C₆H₄CO]⁺).
m/z 91: Subsequent loss of carbon monoxide (CO) from the o-toluoyl cation (m/z 119) can form the methyl-tropylium ion, a common and stable fragment for toluene (B28343) derivatives.
m/z 30: A peak corresponding to the [CH₂NH₂]⁺ fragment from the alternative alpha-cleavage is also possible.
HRMS: For the free base with the formula C₉H₁₁NO, the calculated monoisotopic mass is 149.08406 Da. msu.edusisweb.comepfl.ch An experimental HRMS measurement within a narrow tolerance (typically <5 ppm) of this calculated value would unequivocally confirm the elemental composition of the compound. researchgate.net
Interactive Table: Predicted Mass Spectrometry Data for 2-Amino-1-o-tolyl-ethanone (Free Base)
| m/z (Predicted) | Proposed Fragment | Formula of Fragment |
| 149 | Molecular Ion [M]⁺ | [C₉H₁₁NO]⁺ |
| 119 | o-Toluoyl cation | [C₈H₇O]⁺ |
| 91 | Methyl-tropylium ion | [C₇H₇]⁺ |
| 30 | Aminomethyl cation | [CH₄N]⁺ |
Chromatographic Separation and Quantitative Analysis
Chromatographic techniques are essential for assessing the purity of this compound by separating it from any potential impurities, such as starting materials, by-products, or degradation products.
High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity and assay of pharmaceutical compounds. For a polar, ionizable compound like an aminoketone hydrochloride, a reversed-phase HPLC method is typically employed. nih.govsielc.com
A suitable method would involve a C18 or similar non-polar stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). The buffer is crucial for controlling the ionization state of the amine and ensuring good peak shape and reproducible retention times. A common approach for aminoketones involves using a phosphate (B84403) or acetate (B1210297) buffer at a slightly acidic pH (e.g., pH 3-4). UV detection is appropriate, as the aromatic ketone chromophore absorbs strongly in the UV region, typically around 254 nm.
A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure that both polar and non-polar impurities are effectively eluted and separated from the main compound peak. Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Interactive Table: Typical HPLC Method Parameters
| Parameter | Condition |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Aqueous Buffer (e.g., 20 mM Potassium Phosphate, pH 3.0) |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 25 - 30 °C |
Since this compound possesses a chiral center at the carbon atom bearing the amino group, it can exist as a pair of enantiomers. Supercritical Fluid Chromatography (SFC) is a powerful and preferred technique for the separation of enantiomers due to its high efficiency, speed, and reduced use of organic solvents compared to normal-phase HPLC.
The determination of enantiomeric excess (e.e.) is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are widely used and have proven effective for separating a broad range of chiral compounds, including primary amines. For primary amines, crown ether-based CSPs can also offer excellent selectivity.
The mobile phase in SFC typically consists of supercritical carbon dioxide (CO₂) as the main component, with a polar organic solvent, such as methanol or ethanol, added as a co-solvent or modifier. To improve peak shape and achieve separation for basic compounds like amines, a small amount of an acidic or basic additive is often included in the modifier. For primary amines on polysaccharide columns, a basic additive like diethylamine (B46881) (DEA) is common, whereas for crown ether columns, an acidic additive may be required. The separation of the two enantiomers allows for their quantification, and the enantiomeric excess is calculated from the relative peak areas.
Interactive Table: Typical Chiral SFC Method Parameters
| Parameter | Condition |
| Column | Chiral Stationary Phase (e.g., Amylose or Cellulose-based CSP) |
| Mobile Phase | Supercritical CO₂ / Methanol with additive (e.g., 0.1% DEA) |
| Elution Mode | Isocratic |
| Flow Rate | 2 - 4 mL/min |
| Back Pressure | 100 - 150 bar |
| Detection | UV at 254 nm |
| Column Temperature | 35 - 40 °C |
Gas Chromatography-Flame Ionization Detection (GC-FID)
Gas Chromatography-Flame Ionization Detection (GC-FID) is a widely used analytical technique for determining the purity of volatile organic compounds. For 2-Amino-1-o-tolyl-ethanone, which can be analyzed via GC after conversion to its more volatile free base form, GC-FID offers high sensitivity and a large linear dynamic range. nih.gov The flame ionization detector responds to carbon-containing compounds, making it an excellent choice for quantitative analysis.
The methodology typically involves dissolving the sample in a suitable solvent and injecting it into the GC system. The compound travels through a capillary column, where separation occurs based on boiling point and interaction with the stationary phase. Less polar stationary phases are often preferred to minimize column bleed and improve the signal-to-noise ratio. chromatographyonline.com The separated components then reach the FID detector, generating a signal proportional to the amount of analyte present.
Optimizing GC-FID parameters is essential for achieving accurate and reproducible results. Key variables include the choice of the capillary column, injector temperature, oven temperature program, and gas flow rates (carrier, hydrogen, and air). chromatographyonline.com For aromatic ketones, a non-polar or medium-polarity column, such as one with a 5% phenyl polysiloxane-based stationary phase (e.g., DB-5 or HP-5), is commonly employed. chromforum.org
Table 1: Illustrative GC-FID Parameters for Analysis of Aromatic Aminoketones
| Parameter | Typical Value/Condition |
|---|---|
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5, ZB-5) |
| Injector Temperature | 250 °C |
| Detector Temperature | 280 - 300 °C |
| Carrier Gas | Helium or Hydrogen |
| Oven Program | Initial: 100 °C, hold for 2 min; Ramp: 15 °C/min to 280 °C, hold for 5 min |
| Injection Mode | Split (e.g., 50:1 ratio) or Splitless |
Methodologies for Purification in Research Scale
Purification of this compound on a research scale is essential to remove impurities from the reaction mixture, such as starting materials, by-products, and solvents. The primary methods employed are column chromatography and recrystallization.
Column Chromatography Techniques
Column chromatography is a fundamental purification technique in organic synthesis, separating compounds based on their differential adsorption to a stationary phase. libretexts.org For a moderately polar compound like an aminoketone, silica (B1680970) gel is the most common stationary phase.
The process involves loading a concentrated solution of the crude product onto the top of a column packed with silica gel. A solvent system (mobile phase) is then passed through the column. The choice of the mobile phase is critical; it must provide differential elution of the target compound and its impurities. A mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is typically used. The polarity of the mobile phase can be adjusted to achieve optimal separation. For aminoketones, which can exhibit strong binding to acidic silica gel, adding a small amount of a basic modifier like triethylamine (B128534) to the eluent can improve recovery and prevent peak tailing.
Fractions are collected as the mobile phase elutes from the column and are typically analyzed by Thin-Layer Chromatography (TLC) to identify those containing the pure product.
Recrystallization Procedures
Recrystallization is a powerful technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. For hydrochloride salts of amines, suitable solvents are often polar protic solvents or mixtures of solvents. rochester.edu
The procedure involves dissolving the impure solid in a minimum amount of a hot solvent in which the compound is highly soluble. The solution is then allowed to cool slowly and undisturbed. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solution (mother liquor). The pure crystals are then collected by filtration.
For aminoketone hydrochlorides, solvent systems such as an alcohol mixed with a small amount of hydrochloric acid can be effective. orgsyn.org This addition of acid helps to suppress the dissociation of the hydrochloride salt, maintaining its ionic character and influencing its solubility properties for effective purification. Another common strategy is to use a solvent/anti-solvent system, where the compound is dissolved in a good solvent, and an anti-solvent (in which the compound is poorly soluble) is added to induce crystallization. researchgate.net
Table 2: Common Solvents and Systems for Purification of Aminoketone Hydrochlorides
| Purification Method | Stationary Phase/Solvent System | Rationale/Application Notes |
|---|---|---|
| Column Chromatography | Silica Gel with Hexane/Ethyl Acetate gradient | Standard method for separating compounds of moderate polarity. Gradient elution allows for separation of a wide range of impurities. |
| Column Chromatography | Silica Gel with Dichloromethane/Methanol + 0.5% Triethylamine | The addition of a basic modifier like triethylamine is often necessary to prevent the basic amine from strongly adsorbing to the acidic silica gel. |
| Recrystallization | Isopropyl alcohol / Hydrochloric acid | Used for purifying phenacylamine hydrochlorides. The acid prevents the deprotonation of the amine salt. orgsyn.org |
| Recrystallization | Ethanol / Water | A polar protic solvent system suitable for many organic salts. Water can be added as an anti-solvent if the compound is highly soluble in pure ethanol. |
| Recrystallization | Dichloromethane / Ethyl Acetate | A solvent/anti-solvent system where the compound is dissolved in a minimal amount of dichloromethane, and ethyl acetate is added to induce precipitation. researchgate.net |
Computational and Theoretical Investigations
Quantum Chemical Calculations for Mechanistic Understanding
DFT calculations are employed to optimize the molecular geometry of such compounds, providing precise information on bond lengths, bond angles, and dihedral angles. For aminoacetophenone analogs, these calculations have been used to confirm structures determined through experimental techniques. Furthermore, theoretical vibrational frequencies can be computed and compared with experimental infrared and Raman spectra to aid in the assignment of vibrational modes. For instance, studies on 2-azido-1-phenylethanone (B1278753) have demonstrated excellent agreement between experimental and DFT-calculated vibrational spectra, enabling unambiguous assignments of all molecular vibrations. This approach could similarly be applied to 2-Amino-1-o-tolyl-ethanone to understand its vibrational properties.
The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are also critical parameters obtained from DFT calculations. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. For related acetophenone (B1666503) derivatives, these calculations have been used to explore their electronic structure and reactivity. The molecular electrostatic potential (MEP) surface can also be mapped to identify electron-rich and electron-deficient regions of the molecule, which is crucial for understanding intermolecular interactions, including hydrogen bonding.
Table 1: Representative Quantum Chemical Parameters Calculated for Acetophenone Analogs
| Parameter | Description | Typical Application |
| Optimized Geometry | The lowest energy arrangement of atoms in the molecule. | Provides bond lengths, bond angles, and dihedral angles. |
| Vibrational Frequencies | The frequencies at which the molecule's bonds vibrate. | Aids in the interpretation of experimental IR and Raman spectra. |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Related to the molecule's ability to donate electrons. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Related to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | An indicator of chemical reactivity and stability. |
| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the molecule's surface. | Identifies regions prone to electrophilic and nucleophilic attack. |
Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to understand how a ligand, such as 2-Amino-1-o-tolyl-ethanone, might interact with a biological target, typically a protein or enzyme. Studies on various acetophenone derivatives have demonstrated their potential to interact with a range of biological targets. amazonaws.comscienceopen.commdpi.com For instance, acetophenone amides have been investigated as potential inhibitors of tyrosinase, an enzyme involved in melanin (B1238610) production. scienceopen.com Docking studies of these compounds revealed possible binding modes within the enzyme's active site, highlighting key interactions with amino acid residues. scienceopen.com
Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor complex over time. nih.govunibo.it These simulations can reveal the stability of the docked pose, the flexibility of the ligand and the protein, and the role of solvent molecules in the binding process. For acetophenone-containing compounds, MD simulations could be used to refine the docking results and to calculate binding free energies, which provide a more quantitative measure of the ligand's affinity for the target.
While specific targets for 2-Amino-1-o-tolyl-ethanone are not defined in the provided context, the general approach would involve:
Identifying a potential biological target.
Obtaining the 3D structure of the target, usually from a protein database.
Docking the 3D structure of 2-Amino-1-o-tolyl-ethanone into the active site of the target.
Analyzing the resulting poses to identify key interactions, such as hydrogen bonds and hydrophobic interactions.
Running MD simulations to assess the stability and dynamics of the ligand-receptor complex.
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion) Profiling
In silico ADMET profiling involves the use of computational models to predict the pharmacokinetic properties of a compound. nih.govaudreyli.com These predictions are crucial in the early stages of drug discovery to identify candidates with favorable drug-like properties. For compounds similar to 2-Amino-1-o-tolyl-ethanone, such as substituted phenyl and furan (B31954) ring-containing thiazole (B1198619) Schiff base derivatives, in silico ADMET predictions have been performed to assess their oral bioavailability. nih.gov
ADMET prediction tools typically calculate a range of molecular descriptors, such as molecular weight, logP (a measure of lipophilicity), number of hydrogen bond donors and acceptors, and polar surface area. These descriptors are then used in various models, such as Lipinski's rule of five, to predict properties like intestinal absorption, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes.
Table 2: Common In Silico ADMET Parameters and Their Significance
| Parameter | Significance |
| Absorption | |
| Human Intestinal Absorption (HIA) | Predicts the extent of absorption from the gastrointestinal tract. |
| Caco-2 Permeability | An in vitro model for predicting intestinal permeability. |
| Distribution | |
| Blood-Brain Barrier (BBB) Penetration | Predicts the ability of a compound to cross into the central nervous system. |
| Plasma Protein Binding (PPB) | Predicts the extent to which a compound binds to proteins in the blood. |
| Metabolism | |
| Cytochrome P450 (CYP) Inhibition | Predicts the potential for a compound to inhibit major drug-metabolizing enzymes. |
| Excretion | |
| Renal Organic Cation Transporter (OCT2) Inhibition | Predicts potential interactions with transporters involved in renal excretion. |
For 2-Amino-1-o-tolyl-ethanone, it is anticipated that its relatively small size and moderate lipophilicity would result in good predicted oral absorption. However, the presence of an amino group suggests potential for metabolism.
Conformational Analysis and Prediction of Intermolecular Interactions
The biological activity of a molecule is often dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them. For acetophenone and its derivatives, the orientation of the acetyl group relative to the phenyl ring is a key conformational feature.
Studies on para-substituted acetophenones have shown that the planarity of the molecule can be influenced by the nature of the substituent. researchgate.net For ortho-substituted acetophenones, such as 2-Amino-1-o-tolyl-ethanone, steric interactions between the ortho-substituents (the amino and methyl groups) and the acetyl group will play a significant role in determining the preferred conformation. It is likely that the acetyl group will be twisted out of the plane of the phenyl ring to minimize these steric clashes. Computational methods, such as DFT, can be used to calculate the potential energy surface for the rotation of the acetyl group, thereby identifying the most stable conformations.
The prediction of intermolecular interactions is also crucial for understanding how 2-Amino-1-o-tolyl-ethanone might behave in a condensed phase or when interacting with a biological target. The amino group and the carbonyl oxygen are both capable of participating in hydrogen bonding, both as donors and acceptors. The aromatic ring can engage in π-π stacking and hydrophobic interactions. Computational studies can model these interactions to predict, for example, the crystal packing of the solid form or the specific interactions with amino acid residues in a protein's active site. Research on 2'-fluoro-substituted acetophenone derivatives has highlighted the importance of intramolecular interactions in determining conformational preferences. nih.gov
Future Directions and Emerging Research Perspectives
Development of More Sustainable and Efficient Synthetic Routes
The synthesis of α-aminoketones is a cornerstone of organic and medicinal chemistry. researchgate.net Historically, many methods involved harsh conditions or multi-step processes with poor atom economy. The future development for synthesizing 2-Amino-1-o-tolyl-ethanone and related structures is focused on green chemistry principles, aiming for higher efficiency, reduced waste, and milder reaction conditions. rsc.org
Key areas of research include:
Direct C-H Amination: A significant advancement is the move towards direct α-C-H amination of the parent ketone, 1-o-tolyl-ethanone. Recent studies have demonstrated transition-metal-free methods using catalysts like ammonium (B1175870) iodide with sodium percarbonate as a co-oxidant, allowing for the direct cross-coupling of ketones and amines. organic-chemistry.org This approach avoids the need for pre-functionalization of the ketone (e.g., α-halogenation), thus reducing steps and waste.
Oxidative Amination: Strategies using N-bromosuccinimide (NBS) in a dual role as both an electrophilic brominating agent and a nucleophilic nitrogen source offer a metal-free, one-pot pathway from benzylic secondary alcohols to α-amino ketones. rsc.orgorganic-chemistry.org This method proceeds through oxidation, α-bromination, and subsequent nucleophilic substitution.
Catalytic Enantioselective Methods: For applications requiring specific stereoisomers, the development of asymmetric syntheses is crucial. Organocatalysis, for instance using L-proline to catalyze the α-amination of ketones with azodicarboxylates, provides a route to chiral α-hydrazino ketones which can be further transformed into optically active α-amino derivatives. organic-chemistry.org
| Method | Key Reagents/Catalysts | Advantages | Potential Application to 2-Amino-1-o-tolyl-ethanone |
|---|---|---|---|
| Traditional Halogenation/Substitution | Br₂, PBr₃; Amine source | Well-established, predictable | Baseline method involving α-bromination of 1-o-tolyl-ethanone followed by amination. |
| Direct C-H Amination organic-chemistry.org | Ammonium iodide, Sodium percarbonate | Transition-metal-free, high atom economy, fewer steps | Direct conversion of 1-o-tolyl-ethanone using a suitable amine source. |
| Dual-Role NBS Amination rsc.org | N-bromosuccinimide (NBS) | Metal-free, one-pot synthesis | Reaction of 1-o-tolyl-ethanone with NBS and a cyclic amine could yield α-arylated amino ketones. |
| Asymmetric Organocatalysis organic-chemistry.org | L-proline, Azodicarboxylates | Enantioselective, metal-free | Generation of chiral derivatives of 2-Amino-1-o-tolyl-ethanone for stereospecific applications. |
Exploration of Novel Chemical Transformations and Functionalizations
Beyond its role as a precursor, the inherent reactivity of the 2-Amino-1-o-tolyl-ethanone scaffold presents opportunities for novel chemical transformations. The presence of a primary amine and an active methylene (B1212753) group adjacent to a carbonyl makes it a versatile substrate for constructing diverse molecular architectures, particularly heterocyclic systems. researchgate.net
Future explorations in this area may include:
Multicomponent Reactions: One-step multicomponent reactions are highly efficient for building molecular complexity. tandfonline.com Reacting 2-Amino-1-o-tolyl-ethanone with various aldehydes and other nucleophiles could provide rapid access to libraries of complex molecules like substituted piperidines or pyrimidines, which are prevalent in pharmacologically active compounds.
Skeletal Rearrangements: α-Aminoketones are known to undergo novel skeletal rearrangements under certain conditions, such as high temperatures. mdma.ch Investigating the thermal or catalytic rearrangement of 2-Amino-1-o-tolyl-ethanone and its N-substituted derivatives could lead to unexpected and potentially useful scaffolds, such as ring-expanded products or isomers resulting from carbon skeleton migrations. mdma.ch
Synthesis of Fused Heterocycles: The compound is an ideal starting material for synthesizing fused heterocyclic systems. For example, condensation reactions with dicarbonyl compounds or their equivalents could yield therapeutically relevant structures like thiazoles, imidazoles, or benzodiazepines.
| Transformation Type | Key Reagents/Conditions | Potential Product Class | Research Goal |
|---|---|---|---|
| Pictet-Spengler Reaction | Aldehydes, Acid catalyst | Tetrahydro-β-carbolines / Tetrahydroisoquinolines | Create rigid, polycyclic scaffolds for CNS drug discovery. |
| Paal-Knorr Synthesis | 1,4-Dicarbonyl compounds | Substituted Pyrroles | Access N-substituted pyrrole (B145914) derivatives with potential biological activity. |
| Thermal Rearrangement mdma.ch | High temperature (e.g., >200°C) | Rearranged Aminoketone Isomers | Discover novel molecular skeletons not accessible through standard synthesis. |
| Biginelli-type Reaction | Aldehyde, Urea (B33335)/Thiourea | Dihydropyrimidinones (-thiones) | Synthesize compounds with potential antioxidant or other pharmacological properties. mdpi.com |
Advanced Computational Modeling for Structure-Based Design
Computational chemistry offers powerful tools to guide the design of novel molecules derived from the 2-Amino-1-o-tolyl-ethanone scaffold. By predicting how structural modifications will affect a molecule's ability to interact with a biological target, these methods can rationalize structure-activity relationships (SAR) and accelerate the discovery of potent and selective compounds. nih.govmdpi.com
Emerging computational strategies include:
Quantitative Structure-Activity Relationship (QSAR): Field-based QSAR models can be built for a series of aminoketone derivatives based on their docking poses within a target protein. nih.gov These models generate contour maps that highlight regions where steric bulk, hydrophobic character, or electronegative groups are favored or disfavored for biological activity, providing a clear roadmap for designing new, more potent analogues. nih.gov
Generative Deep Learning: Advanced models that combine ligand-based and structure-based approaches are emerging. isef.net A generative neural network can be trained to create novel, chemically viable molecular structures, while a second, structure-based predictive network scores these molecules for their likely potency against a specific target. This tandem approach can rapidly generate innovative ideas for derivatives of 2-Amino-1-o-tolyl-ethanone tailored for a desired biological effect. isef.net
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of a ligand within a protein's binding site. nih.gov For derivatives of 2-Amino-1-o-tolyl-ethanone, simulations can help assess the stability of key interactions, predict binding affinities, and understand the structural basis for selectivity between different protein targets.
| Modeling Technique | Application | Expected Outcome |
|---|---|---|
| Molecular Docking | Virtual screening of derivative libraries against protein targets. | Prediction of binding poses and initial ranking of potential ligands. nih.gov |
| Field-Based QSAR | Elucidate essential structural features for activity. | 3D contour maps guiding the rational design of new derivatives with improved potency. nih.gov |
| Generative Deep Learning isef.net | De novo design of novel molecules. | Generation of unique chemical structures optimized for high predicted potency and desirable properties. |
| Molecular Dynamics (MD) | Assess binding stability and conformational changes. | Detailed understanding of ligand-receptor interactions and improved accuracy of binding energy predictions. nih.gov |
Expanding Mechanistic Biological Activity Profiling and Target Validation
While 2-Amino-1-o-tolyl-ethanone is an intermediate, its derivatives hold significant potential as biologically active agents. The core aminoketone structure is found in numerous compounds acting on the central nervous system. A forward-looking research program would involve synthesizing a focused library of derivatives and performing comprehensive biological screening to identify and validate novel mechanisms of action.
Future research should focus on:
Target-Based Screening: Based on structural similarities to known pharmacophores, derivatives could be screened against specific targets. For instance, the related α-tetralone scaffold is found in potent inhibitors of monoamine oxidase (MAO-A and MAO-B), enzymes critical in neurodegenerative diseases like Parkinson's. nih.gov Therefore, screening derivatives for MAO inhibition is a rational starting point. Other key targets include monoamine transporters like the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT), for which many aminoketone derivatives show activity. nih.gov
Phenotypic Screening: In contrast to testing against a specific protein, phenotypic screening assesses a compound's effect on cell behavior or function, which can uncover unexpected mechanisms of action. github.io A library of 2-Amino-1-o-tolyl-ethanone derivatives could be screened in cell-based assays relevant to neurological disorders, such as assays measuring neurite outgrowth, neuroprotection, or neurotransmitter uptake.
Mechanism Deconvolution: For "hits" identified in phenotypic screens, subsequent studies are required to identify the specific molecular target. This can be achieved using techniques like chemical proteomics, thermal shift assays, or by screening against annotated compound libraries to find compounds with similar biological fingerprints, thereby generating hypotheses about the underlying mechanism. nih.gov
| Potential Biological Target Class | Examples | Screening Assay Type | Key Endpoints |
|---|---|---|---|
| Monoamine Oxidases nih.gov | MAO-A, MAO-B | Enzymatic assays (e.g., fluorescence-based) | IC₅₀ values, selectivity profiling. |
| Monoamine Transporters nih.gov | DAT, NET, SERT | Radioligand binding assays, neurotransmitter uptake inhibition assays | Binding affinity (Ki), uptake inhibition (IC₅₀). |
| GPCRs mdpi.com | Dopamine receptors, Serotonin receptors | Calcium flux assays, cAMP assays | Agonist/antagonist potency (EC₅₀/IC₅₀). |
| Undefined (Phenotypic) github.io | Neuronal cell lines | High-content imaging for neurite outgrowth, cell viability assays | Changes in cell morphology, neuroprotective effects. |
Table of Mentioned Compounds
| Compound Name | Synonym(s) | CAS Number |
|---|---|---|
| 2-Amino-1-o-tolyl-ethanone hydrochloride | 2-Amino-1-(2-methylphenyl)ethanone hydrochloride | Not readily available |
| 1-o-tolyl-ethanone | 1-(2-methylphenyl)ethanone, o-Methylacetophenone | 577-16-2 nist.gov |
| N-bromosuccinimide | NBS | 128-08-5 |
| L-proline | (S)-Pyrrolidine-2-carboxylic acid | 147-85-3 |
| 2-Amino-1-tetralone hydrochloride | - | 6298-95-9 biosynth.com |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-amino-1-o-tolyl-ethanone hydrochloride, and how can its structure be confirmed?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution of o-tolyl precursors followed by amination and HCl salt formation. Structural confirmation requires a combination of techniques:
- Recrystallization from ethanol/water mixtures to obtain pure crystals .
- 1H/13C NMR to verify aromatic protons (6.8–7.5 ppm) and ketone/amine functional groups .
- X-ray crystallography (using SHELXL for refinement) to resolve bond lengths and angles, ensuring no positional disorder in the o-tolyl group .
Q. What safety precautions are critical when handling this compound, given limited toxicological data?
- Methodological Answer : Prioritize containment and exposure control:
- Use fume hoods and closed systems to avoid inhalation/contact with dust .
- Employ in vitro cytotoxicity assays (e.g., MTT on HepG2 cells) to preliminarily assess toxicity, as comprehensive toxicological studies are unavailable .
- Follow GHS/CLP guidelines (P261, P262) for PPE: nitrile gloves, safety goggles, and lab coats .
Q. How should researchers store this compound to ensure stability?
- Methodological Answer :
- Store in airtight containers under inert gas (argon) to prevent oxidation of the amine group.
- Maintain 2–8°C in a desiccator to avoid hygroscopic degradation, as hydrochloride salts are moisture-sensitive .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported melting points (e.g., 241–245°C vs. 249–251°C)?
- Methodological Answer : Divergent values may arise from purity or polymorphic forms. To address this:
- Perform HPLC purity analysis (C18 column, 0.1% TFA in H2O/MeOH gradient) to quantify impurities .
- Use differential scanning calorimetry (DSC) to identify polymorph transitions and validate the melting point .
- Compare crystallographic data (e.g., unit cell parameters) with literature to rule out solvate formation .
Q. What strategies optimize the compound’s crystallization for X-ray studies when twinning or poor diffraction occurs?
- Methodological Answer :
- Screen crystallization solvents (e.g., DMSO/EtOH mixtures) using high-throughput vapor diffusion .
- For twinned data, employ SHELXD for structure solution and SHELXL refinement with TWIN/BASF commands to model twin domains .
- If resolution is <1.0 Å, use synchrotron radiation and merge datasets from multiple crystals to improve completeness .
Q. How can conflicting NMR data (e.g., unexpected splitting in aromatic signals) be investigated?
- Methodological Answer : Anomalies may stem from dynamic effects or impurities.
- Acquire variable-temperature NMR (25–60°C) to detect conformational exchange broadening .
- Perform 2D COSY/TOCSY to assign coupling patterns and identify diastereomeric impurities .
- Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ion integrity .
Q. What analytical approaches differentiate this compound from structurally similar derivatives (e.g., 2-amino-4′-chloroacetophenone hydrochloride)?
- Methodological Answer :
- FT-IR spectroscopy : Compare carbonyl stretches (~1680 cm⁻¹ for o-tolyl vs. ~1700 cm⁻¹ for chloro derivatives) .
- Single-crystal XRD : Resolve substituent positions (e.g., ortho-methyl vs. para-chloro) via electron density maps .
- LC-MS/MS : Use fragmentation patterns (e.g., m/z 171.62 [M+H]+) to distinguish backbone modifications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
